(4-Phenylmorpholin-2-yl)methanol is a chemical compound with significant interest in medicinal chemistry and organic synthesis. It is characterized by a morpholine ring substituted with a phenyl group and a hydroxymethyl group. This compound is notable for its potential applications in drug development, particularly in the context of receptor antagonism and enzyme inhibition.
The compound can be synthesized through various methods involving the manipulation of morpholine derivatives and phenyl substituents. It has been studied in the context of its biological activity, particularly as a potential therapeutic agent.
(4-Phenylmorpholin-2-yl)methanol belongs to the class of morpholine derivatives, which are cyclic amines known for their diverse biological activities. Morpholines are often used as building blocks in pharmaceuticals due to their ability to interact with biological targets effectively.
The synthesis of (4-Phenylmorpholin-2-yl)methanol typically involves several key steps:
Technical details such as temperature control, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .
The molecular structure of (4-Phenylmorpholin-2-yl)methanol features a morpholine ring with a phenyl group at the 4-position and a hydroxymethyl group at the 2-position. The general formula can be represented as with specific stereochemistry that can influence its biological activity.
The compound's structural data can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its conformation and spatial arrangement .
(4-Phenylmorpholin-2-yl)methanol participates in various chemical reactions, including:
Technical details regarding reaction conditions, such as solvent systems and catalysts used, are crucial for achieving desired outcomes in synthetic pathways .
The mechanism of action for (4-Phenylmorpholin-2-yl)methanol primarily involves its interaction with biological receptors or enzymes. It may function as an antagonist or inhibitor by binding to specific sites, thereby modulating biological pathways.
Studies have demonstrated that derivatives of this compound exhibit activity against certain receptors, suggesting potential therapeutic applications in treating conditions like hypertension or diabetes .
(4-Phenylmorpholin-2-yl)methanol is typically characterized by:
Chemical properties include:
Relevant data from studies show that these properties influence its behavior in biological systems .
(4-Phenylmorpholin-2-yl)methanol has several applications in scientific research:
Research continues to explore its potential applications across various fields, including medicinal chemistry and materials science .
(4-Phenylmorpholin-2-yl)methanol (IUPAC name: (4-phenylmorpholin-2-yl)methanol) is a structurally complex molecule featuring a morpholine core substituted at the 4-position with a phenyl group and at the 2-position with a hydroxymethyl group. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.25 g/mol. The SMILES representation (C1COCC(N1)(CO)C2=CC=CC=C2) and InChIKey (RTQIFWZPAHYHLQ-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies and database searches [3]. The molecule's architecture combines three critical elements: (1) a morpholine heterocycle with nitrogen (pKₐ ~8.36) and oxygen atoms in a six-membered ring, (2) a phenyl substituent enabling π-π stacking interactions, and (3) a hydroxymethyl group (-CH₂OH) serving as a synthetic handle for derivatization [3] .
Computational analyses reveal the phenyl ring adopts a dihedral angle of 143.39°–144.68° relative to the morpholine plane, creating a distinctive "propeller-like" conformation that influences molecular packing and target binding [3]. This geometry facilitates bidirectional interactions where the morpholine oxygen acts as a hydrogen bond acceptor, the nitrogen as a weak base, and the hydroxymethyl group as a hydrogen bond donor. Such versatility makes it a privileged scaffold in heterocyclic chemistry, particularly for CNS-targeted compounds where balanced lipophilicity (cLogP ~1.74) and polar surface area (~32 Ų) are critical for blood-brain barrier permeability [4] .
Table 1: Key Structural and Physicochemical Properties
Property | Value/Descriptor | Significance |
---|---|---|
IUPAC Name | (4-Phenylmorpholin-2-yl)methanol | Standardized chemical nomenclature |
Molecular Formula | C₁₁H₁₅NO₂ | Elemental composition and mass determination |
Molecular Weight | 193.25 g/mol | Dosage formulation and pharmacokinetics |
SMILES | C1COCC(N1)(CO)C2=CC=CC=C2 | Representation for cheminformatics studies |
Hydrogen Bond Acceptors | 3 (O, N, O) | Solubility and target interaction potential |
Hydrogen Bond Donors | 2 (N-H, O-H) | Molecular recognition properties |
Calculated cLogP | 1.74 | Lipophilicity and membrane permeability |
Morpholine-based compounds emerged as pharmacologically significant entities in the 1930s when morpholine became commercially available in the United States [2]. Early applications focused on industrial uses such as corrosion inhibitors and wax emulsifiers, but the 1950s witnessed a paradigm shift toward medicinal applications with the introduction of analgesic morazone and antifungal tridemorph [2] . By the 1990s, over 100 drugs containing morpholine were indexed in the World Drug Index, underscoring its scaffold dominance [2]. The evolution of (4-phenylmorpholin-2-yl)methanol derivatives parallels this trajectory, with synthetic methodologies advancing through three distinct generations:
The structural uniqueness of (4-phenylmorpholin-2-yl)methanol lies in its substitution pattern. Unlike early morpholine drugs like the appetite suppressant phendimetrazine (2-phenyl-3,4-dimethylmorpholine) or the antidepressant reboxetine, which feature phenyl groups at the 2-position, the 4-phenyl substitution confers distinct conformational flexibility and electronic properties [7]. This positional shift enhances the scaffold’s ability to engage with complex targets like kinase allosteric pockets and G-protein-coupled receptors [4].
Table 2: Evolution of Key Morpholine-Containing Pharmaceuticals
Drug Name | Introduction Year | Therapeutic Category | Key Structural Features |
---|---|---|---|
Tridemorph | 1960 | Fungicide | 2,4-Dimethyl-6-undecyl morpholine |
Morazone | 1950s | Analgesic/NSAID | 4-Phenyl-2-methyl morpholinone |
Timolol | 1978 | β-Blocker (hypertension) | 3-(1,1-Dimethylethyl)amino-2-hydroxy |
Reboxetine | 1997 | Antidepressant | 2-[(2-Ethoxyphenoxy)(phenyl)methyl] |
Aprepitant | 2003 | Antiemetic | 5-[(2,3-Dichlorophenyl)methyl]-N-[(3R) |
Finafloxacin | 2015 | Antibacterial | 8-Chloro-6-(difluoromethyl)-1-ethyl |
The bioactivity of phenylmorpholine derivatives is exquisitely sensitive to substitution patterns and stereochemistry. Comparative studies reveal that relocating the phenyl group from the 2- to 4-position significantly alters target engagement:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1